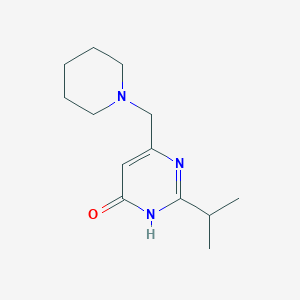
4-(M-Tolyl)thiazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(M-Tolyl)thiazole-2-carboxylic acid” is a derivative of thiazole, a class of five-membered heterocyclic compounds containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives, including “4-(M-Tolyl)thiazole-2-carboxylic acid”, has been a subject of research. A common synthetic protocol for the synthesis of thiazoles and thiazolines has been reported . The reaction conditions are mild and pure products are obtained without work-up and column purification .Molecular Structure Analysis
Thiazoles have sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Applications De Recherche Scientifique
Antioxidant Properties
Thiazoles, including 4-(M-Tolyl)thiazole-2-carboxylic acid, have been investigated for their antioxidant potential. These compounds scavenge free radicals, protecting cells from oxidative damage. Researchers have explored their role in preventing diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Analgesic and Anti-Inflammatory Effects
Some synthesized thiazole derivatives exhibit analgesic and anti-inflammatory properties. For instance, two compounds demonstrated anti-inflammatory activity comparable to that of standard ibuprofen . Further studies could explore their mechanisms of action and potential clinical applications.
Antimicrobial and Antifungal Activity
Thiazoles have been studied as potential antimicrobial and antifungal agents. Sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring. Researchers continue to explore novel thiazole derivatives for their efficacy against bacterial and fungal infections .
Neuroprotective Effects
Thiazoles, including 4-(M-Tolyl)thiazole-2-carboxylic acid, may offer neuroprotection. Researchers have explored their ability to mitigate neuronal damage and enhance cognitive function. These compounds could be relevant in neurodegenerative disease research .
Antitumor and Cytotoxic Activity
Thiazoles have shown promise as antitumor agents. For instance, certain synthesized compounds demonstrated cytotoxicity against human tumor cell lines, including prostate cancer . Investigating their mechanisms and optimizing their selectivity could lead to novel cancer therapies.
Other Applications
Beyond the mentioned fields, thiazoles serve as parent materials for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Their versatility makes them valuable in diverse scientific contexts .
Mécanisme D'action
Target of Action
The primary targets of 4-(M-Tolyl)thiazole-2-carboxylic acid Thiazole derivatives have been found to act on a variety of targets, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of 4-(M-Tolyl)thiazole-2-carboxylic acid Thiazole derivatives, in general, have been found to interact with their targets in various ways, leading to a range of effects . For instance, some thiazole derivatives have been found to heterodimerize with aryl hydrocarbon nuclear translocator, bind to the xenobiotic-responsive element (XRE), and enhance the transcription of genes encoding xenobiotic metabolizing enzymes .
Biochemical Pathways
The biochemical pathways affected by 4-(M-Tolyl)thiazole-2-carboxylic acid Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of 4-(M-Tolyl)thiazole-2-carboxylic acid It’s worth noting that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of 4-(M-Tolyl)thiazole-2-carboxylic acid Thiazole derivatives have been found to have a range of effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(M-Tolyl)thiazole-2-carboxylic acid It’s worth noting that the properties of thiazole derivatives can be influenced by various factors, including their solubility in different solvents .
Orientations Futures
Propriétés
IUPAC Name |
4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-3-2-4-8(5-7)9-6-15-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIPLPQTKFBYKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(M-Tolyl)thiazole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1-(2,5-difluorobenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2390249.png)
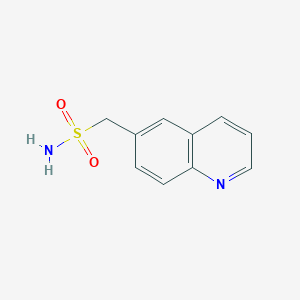
![2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390251.png)
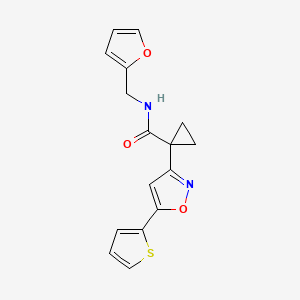
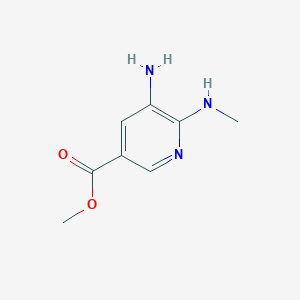
![6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2390259.png)
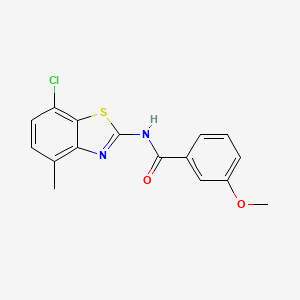
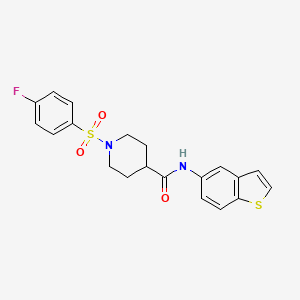

![N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide](/img/structure/B2390263.png)
![N-(2-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2390264.png)
